Product packaging for Carbonocyanidic acid, 2-propenyl ester(Cat. No.:CAS No. 63934-48-5)

Carbonocyanidic acid, 2-propenyl ester

Cat. No.: B14510229
CAS No.: 63934-48-5
M. Wt: 111.10 g/mol
InChI Key: VNUGUFKJRPDTPJ-UHFFFAOYSA-N
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Description

Carbonocyanidic acid, 2-propenyl ester, also known by its synonym allyl cyanoformate, is an organic molecule with the chemical formula C₅H₅NO₂. Despite its well-defined structure, it is a compound that has received limited specific attention in the scientific literature. To understand its potential significance, one must first appreciate the chemical families to which it belongs.

Interactive Table: Chemical Properties of this compound

PropertyValue
IUPAC Name prop-2-enyl cyanoformate
Molecular Formula C₅H₅NO₂
Molecular Weight 111.10 g/mol
CAS Number 63934-48-5

Allylic esters are a pivotal class of compounds in organic synthesis, valued for their versatility as intermediates. The allyl group, characterized by a double bond adjacent to an ester functional group, allows for a wide array of chemical transformations. These esters are not merely passive constructs; their heightened reactivity at the allylic position makes them valuable precursors for a multitude of synthetic operations. wikipedia.org

Modern synthetic methods have focused on the efficient and selective formation of allylic esters. Catalytic C-H oxidation, for instance, provides a direct route to complex allylic esters from simple olefins and carboxylic acids, often with high stereoselectivity. sltchemicals.com Furthermore, the development of catalytic asymmetric synthesis has enabled the production of chiral allylic esters, which are crucial building blocks for pharmaceuticals and other biologically active molecules. orgsyn.orgnih.gov The utility of allylic esters is further demonstrated by their participation in transition-metal-catalyzed reactions, which can proceed through π-allyl intermediates to form a diverse range of allylated organic compounds. guidechem.com

The cyanoformate functional group, which combines a cyano group and a formate (B1220265) ester, is another cornerstone of synthetic chemistry. orgsyn.org Compounds bearing this moiety are recognized for their unique reactivity, serving as versatile intermediates. Ethyl cyanoformate, for example, is a widely used cyanating agent in various organic transformations. researchgate.net

Perhaps the most well-known member of this family is methyl cyanoformate, often referred to as Mander's reagent. wikipedia.org It is a highly effective reagent for the C-acylation of enolates to produce β-keto esters, a fundamental transformation in carbon-carbon bond formation. The preparation of cyanoformate esters has been the subject of considerable study, with various methods developed for their synthesis. These include reactions of alkyl haloformates with alkali metal cyanides, often facilitated by phase-transfer catalysts.

Despite the rich chemistry of both allylic esters and cyanoformates, a thorough review of the scientific literature reveals a significant gap in the specific investigation of this compound. There is a notable absence of dedicated research articles detailing its synthesis, characterization, or application. While databases list its existence and basic properties, in-depth studies appear to be non-existent.

This lack of specific research presents both a challenge and an opportunity. The challenge lies in the inability to report on established findings for this particular molecule. The opportunity, however, is in highlighting this unexplored area of chemical space. Based on the known reactivity of related compounds, one can speculate on the potential synthetic pathways and chemical behavior of allyl cyanoformate. For instance, its synthesis could potentially be achieved through the reaction of allyl chloroformate with a cyanide salt. However, the stability of such a compound might be a concern, as related allyl cyanates are known to be transient intermediates that can readily undergo rearrangement to isocyanates. orgsyn.org This potential for rearrangement could be a key feature of its chemistry, warranting future investigation. The current research landscape is therefore not one of active investigation but rather of untapped potential, inviting future exploration into the synthesis and reactivity of this intriguing molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NO2 B14510229 Carbonocyanidic acid, 2-propenyl ester CAS No. 63934-48-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63934-48-5

Molecular Formula

C5H5NO2

Molecular Weight

111.10 g/mol

IUPAC Name

prop-2-enyl cyanoformate

InChI

InChI=1S/C5H5NO2/c1-2-3-8-5(7)4-6/h2H,1,3H2

InChI Key

VNUGUFKJRPDTPJ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C#N

Origin of Product

United States

Synthetic Methodologies for Carbonocyanidic Acid, 2 Propenyl Ester and Analogous Systems

Esterification Pathways for Cyanoformates

Esterification represents a fundamental class of reactions for the formation of esters. For cyanoformates, this can be conceptually approached through classical methods, although practical applications are often dictated by the stability and reactivity of the precursors.

Fischer-Speier esterification is a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.orgorganic-chemistry.org The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by a nucleophilic attack from the alcohol. chemistrytalk.orgmasterorganicchemistry.com

For the synthesis of allyl cyanoformate, this would theoretically involve the reaction of cyanoformic acid (NC-COOH) with allyl alcohol.

Mechanism Steps:

Protonation: The carbonyl group of cyanoformic acid is protonated by the acid catalyst. chemistrytalk.org

Nucleophilic Attack: The lone pair of electrons on the oxygen of allyl alcohol attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups.

Elimination: A molecule of water, a good leaving group, is eliminated.

Deprotonation: The protonated carbonyl of the final ester is deprotonated to regenerate the acid catalyst and yield the ester. byjus.com

However, the direct application of Fischer esterification for allyl cyanoformate is not a common industrial or laboratory method. The primary challenge lies in the stability and availability of cyanoformic acid. This approach remains largely of academic interest, with more practical routes being favored. To drive the equilibrium toward the product, water would need to be removed, or a large excess of the alcohol would be required. libretexts.orgbyjus.com

A more effective and widely used method for ester synthesis involves the use of more reactive carboxylic acid derivatives, such as acyl halides and anhydrides. youtube.com These compounds react readily with alcohols to form esters in reactions that are typically irreversible. libretexts.org

Via Acyl Halides: The synthesis of esters from acyl chlorides and alcohols is a rapid and high-yielding process. libretexts.org For allyl cyanoformate, the reaction would involve cyanocarbonyl chloride (cyanoformyl chloride) and allyl alcohol. The hydroxyl group of the alcohol acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride and displacing the chloride ion. libretexts.org

A more practical and documented variation of this strategy involves reversing the roles of the cyanide and allyl groups. In this approach, an alkyl haloformate, such as allyl chloroformate, is treated with a cyanide salt. google.com This method is effectively a nucleophilic acyl substitution where the cyanide ion (CN⁻) acts as the nucleophile, attacking the carbonyl carbon of allyl chloroformate and displacing the chloride. This process is highly efficient for producing C₃-C₈ alkyl cyanoformates and can be facilitated by a phase transfer catalyst. google.com

Reactant 1Reactant 2Catalyst/ConditionsProduct
Allyl ChloroformateAlkali Metal Cyanide (e.g., NaCN)Quaternary ammonium (B1175870) phase transfer catalyst, water, 0°C to -30°CCarbonocyanidic acid, 2-propenyl ester

This table summarizes the process for preparing alkyl cyanoformates via the reaction of an alkyl haloformate with an alkali metal cyanide, a robust method for this class of compounds. google.com

Via Acyl Anhydrides: Acid anhydrides can also be used to synthesize esters by reacting with alcohols. libretexts.org The reaction mechanism is similar to that of acyl halides, involving nucleophilic acyl substitution where a carboxylate ion is the leaving group. While theoretically possible, the use of a cyanoformic anhydride (B1165640) for the synthesis of allyl cyanoformate is less common than methods involving acyl halides or chloroformates.

Exploration of Alternative Formation Routes

Beyond traditional esterification, other synthetic strategies based on fundamental organic reaction mechanisms can be explored for the formation of allyl cyanoformate.

Nucleophilic acyl substitution is the core mechanism for the most effective syntheses of allyl cyanoformate. masterorganicchemistry.comlibretexts.org This reaction involves a nucleophile attacking the carbonyl carbon of a carboxylic acid derivative, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group and reforming the carbonyl double bond. libretexts.org

The reactivity of carboxylic acid derivatives in these reactions follows a general order: Acyl Halides > Acid Anhydrides > Esters > Amides youtube.com

This reactivity hierarchy explains why the reaction of allyl chloroformate (an acyl halide derivative) with sodium cyanide is highly effective. google.com The chloride ion is an excellent leaving group, and the carbonyl carbon is highly electrophilic, facilitating the attack by the cyanide nucleophile. The process can be treated as an equilibrium that favors the formation of the product when the leaving group is a weaker base than the incoming nucleophile. masterorganicchemistry.com

The formation of a carbon-nitrogen triple bond (nitrile group) via dehydration is a well-established synthetic strategy, particularly in the conversion of amides to nitriles or formamides to isonitriles. orgsyn.org A conceptually related pathway is the dehydration of N-unsubstituted carbamates to cyanates.

While this method directly yields cyanates (R-OCN) rather than cyanoformates (R-OCO-CN), it provides a conceptual framework for forming the cyano- moiety through dehydration. For instance, the dehydration of allyl carbamates has been shown to produce allyl cyanates, which are transient intermediates that rapidly rearrange to allyl isocyanates. orgsyn.orgorgsyn.org This transformation can be achieved under mild conditions using specific dehydrating agent systems. orgsyn.org

Dehydrating SystemReagentsTemperature
Method ATrifluoromethanesulfonic anhydride (Tf₂O), Diisopropylethylamine (DIPEA)-78 °C
Method BTriphenylphosphine (PPh₃), Carbon tetrabromide (CBr₄), Triethylamine (TEA)-20 °C

This table presents established conditions for the analogous dehydration of allyl carbamates to allyl cyanates, illustrating a conceptual route for C≡N bond formation. orgsyn.org

Applying this concept to cyanoformate synthesis would require a different precursor, such as an N-unsubstituted carbamoylformate ester. Dehydration of such a molecule could theoretically yield the desired cyanoformate. However, this remains a conceptual exploration rather than a practiced synthetic route.

Green Chemistry and Sustainable Synthesis Approaches

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles can be applied to the synthesis of allyl cyanoformate to enhance sustainability.

Key green chemistry considerations include:

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. nih.gov The synthesis from allyl chloroformate and sodium cyanide has good atom economy, with sodium chloride being the primary byproduct.

Use of Safer Solvents: Replacing hazardous organic solvents (e.g., chlorinated hydrocarbons) with greener alternatives like water, supercritical CO₂, or biodegradable solvents is a key goal. rsc.org The phase-transfer catalyzed synthesis of alkyl cyanoformates can be conducted in the presence of water, reducing the reliance on volatile organic solvents. google.com

Catalysis: The use of catalysts is preferred over stoichiometric reagents. nih.gov Phase-transfer catalysts, for example, are used in small amounts and can be recycled, enhancing the efficiency and sustainability of the reaction. google.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The synthesis of alkyl cyanoformates via the phase-transfer catalysis method can be carried out at low temperatures (0°C to -30°C), although this requires energy for cooling. google.com

Waste Prevention: The E-Factor (environmental factor), which measures the mass ratio of waste to the desired product, is a useful metric for evaluating the greenness of a process. semanticscholar.org Choosing synthetic routes that minimize byproducts and facilitate easier purification helps to reduce waste.

Future research into the synthesis of allyl cyanoformate could focus on developing biocatalytic methods, using immobilized enzymes, or designing solvent-free reaction conditions to further align with the principles of sustainable chemistry. rsc.org

Continuous Flow Chemistry Protocols for Ester Synthesis

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering numerous advantages over traditional batch processes, such as enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. mdpi.comflinders.edu.au These benefits are particularly relevant in ester synthesis, where reactions can be exothermic and require precise control over reaction parameters to achieve high yields and selectivities.

In the context of synthesizing esters analogous to this compound, continuous flow systems provide a platform for the controlled reaction of an acid chloride or a similar activated carboxylic acid derivative with an alcohol. nih.gov For instance, the synthesis of various esters has been successfully demonstrated using microreactor technology, which allows for rapid mixing and precise temperature control, minimizing the formation of byproducts. researchgate.net

A significant advantage of continuous flow systems is the ability to safely handle hazardous reagents and intermediates. researchgate.net The small reactor volumes inherent to flow chemistry mitigate the risks associated with highly reactive or unstable compounds. Furthermore, the integration of in-line purification and analysis techniques can streamline the entire synthetic process, from starting materials to the final purified product. flinders.edu.au The use of packed-bed reactors containing immobilized reagents or catalysts is another strategy that can be effectively implemented in continuous flow ester synthesis, facilitating product isolation and catalyst recycling.

Research in continuous flow esterification has explored various reactor designs and operating conditions to optimize reaction efficiency. Key parameters that are often investigated include reactor material, channel dimensions, flow rate (residence time), temperature, and stoichiometric ratios of reactants. The precise control over these parameters afforded by flow chemistry enables the fine-tuning of the reaction to maximize conversion and minimize impurity formation. researchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for General Ester Production

Parameter Batch Synthesis Continuous Flow Synthesis
Heat Transfer Often inefficient, leading to temperature gradients. Highly efficient due to high surface-area-to-volume ratio. mdpi.com
Mass Transfer Can be limited by stirring efficiency. Enhanced due to small diffusion distances. researchgate.net
Safety Higher risk with large volumes of hazardous materials. Inherently safer due to small reaction volumes. flinders.edu.au
Scalability Often requires re-optimization of reaction conditions. More straightforward by operating for longer durations or in parallel.
Process Control More challenging to maintain precise control. Excellent control over temperature, pressure, and residence time. researchgate.net

Enzyme-Catalyzed Synthetic Transformations

Biocatalysis, utilizing enzymes to mediate chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. researchgate.net Lipases are a class of enzymes that have been extensively employed in the synthesis of esters due to their broad substrate specificity and high catalytic efficiency under mild reaction conditions. researchgate.netnih.gov The application of enzymatic methods to the synthesis of esters analogous to this compound presents an attractive approach for sustainable production.

Enzyme-catalyzed esterification reactions are typically performed in non-aqueous or low-water media to shift the reaction equilibrium towards product formation. researchgate.net Immobilization of the enzyme on a solid support is a common strategy to enhance its stability and facilitate its recovery and reuse, which is crucial for the economic viability of the process. google.com Various immobilization techniques have been developed, each with its own advantages concerning enzyme loading, activity, and stability.

The specificity of enzymes can lead to high regioselectivity and enantioselectivity, which is particularly advantageous when synthesizing chiral esters. dntb.gov.ua While this compound is not chiral, the principle of enzymatic selectivity is a key benefit for the synthesis of more complex analogous systems. The mild reaction conditions, such as ambient temperature and neutral pH, associated with enzymatic reactions help to prevent the degradation of sensitive functional groups that might be present in the substrates or products. researchgate.net

Research in this area often focuses on optimizing reaction parameters such as the choice of enzyme, solvent, water activity, temperature, and the molar ratio of reactants to achieve high conversion rates and product yields. The use of acyl donors other than the free carboxylic acid, such as esters (transesterification), can also be employed to drive the reaction towards the desired product. researchgate.net

Table 2: Key Parameters in Enzyme-Catalyzed Ester Synthesis

Parameter Influence on the Reaction
Enzyme Source Determines substrate specificity, activity, and stability.
Solvent Affects enzyme activity and reaction equilibrium. researchgate.net
Water Activity Crucial for maintaining enzyme conformation and catalytic function. google.com
Temperature Influences reaction rate and enzyme stability.
Substrate Concentration Can affect reaction kinetics and may lead to substrate inhibition.
Immobilization Support Impacts enzyme stability, reusability, and mass transfer limitations.

Reaction Mechanisms and Pathways of Carbonocyanidic Acid, 2 Propenyl Ester

Nucleophilic Acyl Substitution Mechanisms at the Ester Carbonyl

The general mechanism proceeds in two steps: nucleophilic addition followed by elimination. masterorganicchemistry.com

Addition: The nucleophile attacks the partially positive carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. khanacademy.orgopenstax.org

Elimination: The lone pair on the oxygen reforms the π-bond, and the weakest base, the leaving group (allyloxide), is expelled. khanacademy.orgyoutube.com

Acid-Catalyzed Hydrolysis

Under acidic conditions, the ester can be hydrolyzed to yield carboxylic acid (which, in this case, would be the unstable cyanoformic acid, likely decomposing) and allyl alcohol. The acid catalyst enhances the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen, making it more susceptible to attack by a weak nucleophile like water. wikipedia.org

The mechanism involves the following steps:

Protonation of the carbonyl oxygen by an acid catalyst.

Nucleophilic attack by water on the activated carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking water molecule to the allyloxy group.

Elimination of allyl alcohol (the leaving group) and reformation of the carbonyl group.

Deprotonation of the carbonyl oxygen to regenerate the acid catalyst.

Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. wikipedia.org For Carbonocyanidic acid, 2-propenyl ester, this reaction can be used to synthesize other esters. The reaction is typically catalyzed by either an acid or a base. wikipedia.org In acid-catalyzed transesterification, the mechanism is analogous to acid-catalyzed hydrolysis. The incoming alcohol acts as the nucleophile instead of water. wikipedia.org Strong acids catalyze the reaction by protonating the carbonyl group, making it a more potent electrophile. wikipedia.org The reaction is an equilibrium process, and can be driven to completion by using a large excess of the reactant alcohol or by removing the alcohol by-product (allyl alcohol) via distillation. wikipedia.org

Reaction PathwayCatalystNucleophileProduct from Ester MoietyLeaving Group
Acid-Catalyzed Hydrolysis H⁺Water (H₂O)Cyanoformic AcidAllyl Alcohol
Acid-Catalyzed Transesterification H⁺Alcohol (R'OH)New Ester (RCOOR')Allyl Alcohol

Base-promoted hydrolysis, or saponification, is an irreversible reaction for esters. The process is initiated by the attack of a strong nucleophile, typically a hydroxide (B78521) ion (OH⁻), on the carbonyl carbon. youtube.com Unlike the acid-catalyzed pathway, the base is a reactant, not a catalyst, and is consumed in the reaction.

The mechanism proceeds as follows:

Nucleophilic Attack: The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. youtube.com

Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the allyloxide ion (CH₂=CHCH₂O⁻) as the leaving group.

Acid-Base Reaction: The expelled allyloxide is a stronger base than the resulting carboxylate anion. Therefore, a rapid, irreversible proton transfer occurs from the initially formed cyanoformic acid to the allyloxide ion, yielding allyl alcohol and the cyanoformate salt. This final acid-base step drives the reaction to completion.

The ester group of this compound can be reduced by strong hydride-donating reagents, such as Lithium Aluminum Hydride (LiAlH₄). organicchemistrydata.org Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters. youtube.com The reduction of an ester with LiAlH₄ typically proceeds in two stages and ultimately yields two alcohol products. organicchemistrydata.org

The mechanism involves:

First Hydride Addition: A hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon, leading to a tetrahedral intermediate. This is a nucleophilic acyl substitution where the leaving group is an alkoxide. youtube.com

Elimination: The intermediate collapses, eliminating the allyloxide ion to form an aldehyde intermediate (cyanoformaldehyde).

Second Hydride Addition: The resulting aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion. youtube.com This nucleophilic addition forms a new tetrahedral alkoxide intermediate.

Protonation: An acidic workup step protonates the alkoxide intermediate to yield the primary alcohol. The expelled allyloxide is also protonated during workup to form allyl alcohol.

Therefore, the complete reduction of one mole of this compound with LiAlH₄ would produce one mole of allyl alcohol and one mole of the alcohol derived from the cyanoformyl group.

Hydride ReagentReactivity with EstersIntermediate ProductFinal Product (after workup)
LiAlH₄ HighAldehydePrimary Alcohol + Allyl Alcohol
NaBH₄ Very Low / UnreactiveN/ANo Reaction
DIBAH High (can be controlled)Aldehyde (at low temp.)Primary Alcohol (at higher temp.)

Reactivity of the Allylic Moiety (2-propenyl group)

The 2-propenyl group, commonly known as the allyl group, confers unique reactivity to the molecule. An allylic position is the site adjacent to a carbon-carbon double bond. wikipedia.org The C-H bonds at this position are weaker than typical sp³ C-H bonds, making them more susceptible to reactions like radical halogenation and oxidation. wikipedia.org The allyl group as a whole can participate in various transition-metal-catalyzed reactions.

Allylation is a chemical reaction that introduces an allyl group to a substrate. wikipedia.org In the context of this compound, the molecule can act as an allyl source, particularly in transition-metal-catalyzed reactions like the Tsuji-Trost reaction. In such reactions, a palladium(0) catalyst coordinates to the double bond, facilitating the departure of the leaving group (the cyanoformate portion) and forming a π-allylpalladium intermediate. This electrophilic intermediate can then be attacked by a wide range of nucleophiles.

Carbonyl allylation is a method for forming a carbon-carbon bond by adding an allyl group to an aldehyde or ketone, resulting in a homoallylic alcohol. wikipedia.orgscispace.com This reaction typically involves an organometallic reagent where the allyl group functions as a nucleophile. wikipedia.org

While this compound itself is an electrophile at the allylic position in palladium-catalyzed reactions, its 2-propenyl moiety is fundamental to the concept of carbonyl allylation. To be used as a nucleophile for direct carbonyl addition, the allyl group must first be converted into an organometallic species (e.g., from the corresponding allyl halide). Common reagents for this purpose include allylzinc, allyltin, and allylindium compounds. wikipedia.orgscispace.com

The general mechanism for carbonyl allylation with an organometallic reagent (Allyl-M) is as follows:

Coordination: The Lewis acidic metal center of the organometallic reagent may coordinate to the carbonyl oxygen of the aldehyde or ketone, activating it towards nucleophilic attack.

Nucleophilic Attack: The nucleophilic allyl group attacks the electrophilic carbonyl carbon. This often proceeds through a cyclic, six-membered chair-like transition state. scispace.com

C-C Bond Formation: A new carbon-carbon bond is formed, and the carbonyl π-bond is broken, leading to a metal alkoxide intermediate.

Workup: Protonation of the metal alkoxide during workup yields the final homoallylic alcohol product.

This cobalt-catalyzed allylation offers an alternative to palladium-based methods for producing homoallylic alcohols from carbonyl compounds and allylic acetates. organic-chemistry.org

Based on a thorough review of available scientific literature, it is not possible to generate the requested article focusing solely on the chemical compound “this compound” (also known as allyl cyanoformate) according to the specified outline.

The core reason is the lack of published research detailing the specific reactions of this particular compound within the requested mechanistic pathways. Extensive searches for "this compound" or "allyl cyanoformate" in conjunction with the topics outlined—Conjugate Addition Reactions (including Hosomi-Sakurai), various forms of Transition Metal-Catalyzed Allylic C-H Functionalization, specific oxidative and enzymatic mechanisms, Isomerization Processes, and the reactivity of its cyano group—did not yield specific examples, data, or detailed research findings.

The provided outline presumes a body of scientific work on the reactivity of this compound that does not appear to exist in publicly accessible chemical databases and journals. The general principles of these reactions are well-documented for other classes of compounds, but applying them to this specific molecule without direct scientific evidence would be speculative and would not meet the required standards of scientific accuracy.

Therefore, to adhere to the instructions of providing a scientifically accurate and non-hallucinatory response focused exclusively on the subject compound, the article cannot be written.

Reactivity of the Cyano Functional Group (N≡C)

Nucleophilic Reactivity at the Nitrile Carbon

The carbon atom of the nitrile group in this compound is inherently electrophilic due to the electronegativity of the nitrogen atom. libretexts.org This electrophilicity is further amplified by the electron-withdrawing effect of the adjacent carbonyl group of the ester. Consequently, the nitrile carbon is a prime target for attack by a wide range of nucleophiles. wikipedia.orgwikipedia.org

Nucleophilic addition to the nitrile carbon typically proceeds through the formation of an intermediate imine anion, which can then undergo further reaction depending on the nature of the nucleophile and the reaction conditions. libretexts.org Common nucleophiles that react with nitriles include organometallic reagents, hydrides, and water. libretexts.orgchemistrysteps.com

Table 1: Examples of Nucleophilic Addition at the Nitrile Carbon

NucleophileReagent ExampleIntermediateFinal Product (after workup)
Grignard ReagentRMgXImine anionKetone
Organolithium ReagentRLiImine anionKetone
HydrideLithium aluminum hydride (LiAlH₄)Imine anionPrimary amine
Hydroxide (base-catalyzed hydrolysis)NaOHImine anionCarboxylate salt
Water (acid-catalyzed hydrolysis)H₃O⁺Protonated nitrileCarboxylic acid

Data synthesized from multiple sources on general nitrile reactivity. libretexts.orgchemistrysteps.com

The reaction with Grignard or organolithium reagents, for instance, leads to the formation of a ketone after hydrolysis of the intermediate imine. chemistrysteps.com This provides a valuable synthetic route for the preparation of various keto-esters from this compound.

Reduction of the nitrile group with strong reducing agents like lithium aluminum hydride (LiAlH₄) results in the formation of a primary amine. libretexts.org This reaction proceeds via the nucleophilic addition of hydride ions to the nitrile carbon.

Hydrolysis of the nitrile, either under acidic or basic conditions, ultimately yields a carboxylic acid. lumenlearning.com In the case of this compound, this would lead to the formation of a dicarboxylic acid derivative. Under basic conditions, the reaction is initiated by the attack of a hydroxide ion on the nitrile carbon, while under acidic conditions, the nitrile is first protonated to increase its electrophilicity towards a water molecule. chemistrysteps.comlumenlearning.com

Additions Across the Carbon-Nitrogen Triple Bond

Beyond simple nucleophilic additions, the carbon-nitrogen triple bond of this compound can participate in cycloaddition reactions. One of the most significant of these is the 1,3-dipolar cycloaddition, where the nitrile can act as a dipolarophile. organic-chemistry.org In this type of reaction, a 1,3-dipole reacts with the nitrile to form a five-membered heterocyclic ring. wikipedia.orgijrpc.com

The reactivity of the nitrile as a dipolarophile is influenced by the electronic properties of the molecule. The electron-withdrawing nature of the ester group in this compound would lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the nitrile, making it more susceptible to reaction with electron-rich 1,3-dipoles. organic-chemistry.org

Table 2: Potential 1,3-Dipolar Cycloaddition Reactions

1,3-DipoleResulting Heterocycle
Azides (R-N₃)Tetrazole
Nitrile oxides (R-CNO)Oxadiazole
Nitrones (R₂C=N⁺(R)O⁻)Oxadiazolidine

Data synthesized from general principles of 1,3-dipolar cycloaddition reactions. organic-chemistry.orgwikipedia.org

For example, the reaction of this compound with an organic azide (B81097) would be expected to yield a tetrazole derivative. Similarly, reaction with a nitrile oxide would lead to the formation of an oxadiazole. These cycloaddition reactions are valuable in synthetic organic chemistry for the construction of complex heterocyclic molecules. pharmacy180.com

Advanced Spectroscopic Characterization and Elucidation of Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

In the ¹H NMR spectrum of Carbonocyanidic acid, 2-propenyl ester, distinct signals are expected for the protons of the allyl group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the anisotropic effects of the double bond and the cyanoformate group.

The protons of the methylene (B1212753) group (-O-CH₂-) adjacent to the ester oxygen are expected to appear as a doublet in the range of δ 4.6-4.8 ppm. The protons on the terminal double bond (=CH₂) would likely produce two distinct signals, a doublet of doublets for the cis proton around δ 5.3-5.4 ppm and another doublet of doublets for the trans proton around δ 5.4-5.5 ppm, due to geminal and vicinal coupling. The single proton of the internal carbon of the double bond (-CH=) is expected to be a multiplet in the region of δ 5.9-6.1 ppm, showing coupling to the three other protons of the allyl group.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
-O-CH ₂-4.6 - 4.8Doublet (d)J = 5.0 - 6.0
=CH ₂ (cis to -CH)5.3 - 5.4Doublet of Doublets (dd)J = 10.0 - 11.0, 1.0 - 1.5
=CH ₂ (trans to -CH)5.4 - 5.5Doublet of Doublets (dd)J = 17.0 - 18.0, 1.0 - 1.5
-CH =5.9 - 6.1Multiplet (m)-

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, five distinct signals are anticipated.

The carbonyl carbon (C=O) of the ester is expected to be the most downfield signal, typically appearing in the range of 165-190 ppm. oregonstate.edu The carbon of the nitrile group (C≡N) generally resonates between 110-120 ppm. oregonstate.edu The carbons of the allyl group will have characteristic shifts: the methylene carbon attached to the oxygen (-O-CH₂-) is expected around 60-80 ppm, the internal olefinic carbon (-CH=) between 120-160 ppm, and the terminal olefinic carbon (=CH₂) also in the 120-160 ppm range. oregonstate.edu

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C =O165 - 190
C ≡N110 - 120
-O-C H₂-60 - 80
-C H=120 - 160
=C H₂120 - 160

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques would be employed. Correlation Spectroscopy (COSY) would reveal the coupling relationships between protons, for instance, confirming the connectivity within the allyl group. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate the proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the ¹³C spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester, nitrile, and alkene functionalities.

A strong, sharp absorption band is predicted for the carbonyl (C=O) stretch of the ester group, typically appearing around 1740-1760 cm⁻¹. The carbon-nitrogen triple bond (C≡N) of the nitrile group is expected to show a sharp, medium-intensity absorption in the range of 2220–2260 cm⁻¹. The carbon-carbon double bond (C=C) stretch of the allyl group would likely appear as a medium-intensity band around 1640-1680 cm⁻¹. Additionally, characteristic C-O stretching vibrations for the ester group are expected between 1000 and 1300 cm⁻¹. pdx.edu

Predicted IR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C=O StretchEster1740 - 1760Strong
C≡N StretchNitrile2220 - 2260Medium, Sharp
C=C StretchAlkene1640 - 1680Medium
C-O StretchEster1000 - 1300Strong
=C-H StretchAlkene3010 - 3100Medium
C-H StretchAlkene2850 - 3000Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the carbonyl group (C=O), the carbon-carbon double bond (C=C), and the nitrile group (C≡N).

The ester functionality typically exhibits a weak n→π* transition at around 200-210 nm. davuniversity.org While the double bond and the carbonyl group are not directly conjugated, their proximity might lead to some electronic interaction. The isolated C=C bond would have a π→π* transition below 200 nm. The nitrile group also has a weak n→π* transition, which is often not observed in routine spectra. Therefore, the UV-Vis spectrum is expected to be dominated by the transitions of the ester group.

Predicted UV-Vis Absorption for this compound

Transition Chromophore Predicted λmax (nm)
n→πC=O (Ester)~200 - 210
π→πC=C (Alkene)< 200

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

For this compound (C₅H₅NO₂), the molecular weight is 111.10 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺·) would be expected at m/z = 111.

The fragmentation of esters is well-characterized. libretexts.org A common fragmentation pathway involves the cleavage of the bond next to the carbonyl group. libretexts.org For this compound, this could lead to the loss of the allyloxy radical (·OCH₂CH=CH₂) to form an acylium ion [NC-C=O]⁺ at m/z = 54. Alternatively, cleavage of the C-O bond can lead to the formation of the allyl cation [CH₂=CH-CH₂]⁺ at m/z = 41, which is often a prominent peak for allyl-containing compounds. nih.gov Another possible fragmentation is the loss of the cyano group (·CN) to give a fragment at m/z = 85.

Predicted Mass Spectrometry Fragmentation for this compound

m/z Predicted Fragment Ion Possible Fragmentation Pathway
111[C₅H₅NO₂]⁺·Molecular Ion
85[C₄H₅O₂]⁺Loss of ·CN
54[C₂NO]⁺Loss of ·OCH₂CH=CH₂
41[C₃H₅]⁺Formation of allyl cation

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov For "this compound," a single-crystal XRD analysis would provide invaluable information about its molecular geometry, conformation, and intermolecular interactions in the solid state.

The process would involve growing a suitable single crystal of the compound, which can be a challenging step. nih.gov Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal lattice, is collected and analyzed. wikipedia.org

From the diffraction data, the following structural parameters for "this compound" could be determined:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between chemical bonds would confirm the connectivity and provide insights into the nature of the bonding.

Torsional angles: These define the conformation of the molecule, particularly the orientation of the allyl group relative to the cyanoformate moiety.

Crystal packing and intermolecular interactions: The analysis would reveal how the molecules are arranged in the crystal lattice and identify any significant intermolecular forces, such as dipole-dipole interactions or van der Waals forces, which influence the physical properties of the solid.

For instance, studies on other organic molecules containing cyano and ester groups, such as ethyl 2-cyano-3-N,N-dimethyl amino acrylate (B77674), have successfully employed X-ray crystallography to elucidate their planar or non-planar conformations and the presence of intra- and intermolecular interactions. nih.gov Similarly, the crystal structure of N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide has been determined, providing detailed information on the geometry of the cyanohydrazide moiety. mdpi.com These examples highlight the potential of XRD in providing a definitive solid-state structure of "this compound."

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)7.1
β (°)95.5
Volume (ų)609.8
Z4
Calculated Density (g/cm³)1.215

Note: The data in this table is hypothetical and serves as an example of the parameters that would be obtained from an X-ray diffraction study.

Advanced Spectroscopic Methods for Mechanistic Insights

To understand the reactivity and reaction mechanisms of "this compound," advanced spectroscopic methods coupled with kinetic and computational studies are essential. These techniques can probe transient intermediates and provide detailed information about reaction pathways.

Kinetic studies, often monitored by spectroscopic techniques such as UV-Vis or NMR spectroscopy, can provide quantitative data on reaction rates under various conditions. For example, the solvolysis of related compounds like allyl chloroformate has been investigated to understand the influence of solvent nucleophilicity and ionizing power on the reaction mechanism. nih.govresearchgate.net Such studies can help to elucidate whether a reaction proceeds through a bimolecular addition-elimination pathway or a unimolecular ionization pathway. nih.govresearchgate.net

Computational chemistry, particularly when combined with experimental spectroscopic data, offers powerful insights into reaction mechanisms. For instance, theoretical calculations can be used to model the structures of transition states and intermediates, which are often difficult to observe experimentally. nih.govresearchgate.net Studies on related allylic systems, such as cobalt(I)-catalyzed allylic alkylations of allyl carbonates, have utilized a combination of experimental and computational methods to elucidate the catalytic cycle and the role of various intermediates. nih.gov

Table 2: Spectroscopic Techniques and Their Potential Mechanistic Insights for this compound

Spectroscopic TechniqueInformation Provided
Time-Resolved Infrared (TRIR) SpectroscopyCan detect and characterize short-lived intermediates in a reaction by monitoring changes in vibrational frequencies over time. This could be used to identify transient species formed during the reactions of the cyanoformate group.
Nuclear Magnetic Resonance (NMR) SpectroscopyIn-situ NMR monitoring can track the disappearance of reactants and the appearance of products in real-time, providing kinetic data. Advanced NMR techniques like 2D NMR can help in the structural elucidation of unexpected products or intermediates.
Mass Spectrometry (MS)Can be used to identify reaction intermediates and products. Techniques like electrospray ionization (ESI-MS) can be used to detect and characterize charged intermediates in solution.

By employing a combination of these advanced spectroscopic and computational methods, a detailed understanding of the reaction mechanisms of "this compound" can be achieved, paving the way for its controlled application in various chemical transformations.

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations for Molecular Properties

Electronic structure calculations are fundamental to understanding the geometry, stability, and reactivity of Carbonocyanidic acid, 2-propenyl ester. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electrons and nuclei.

Density Functional Theory (DFT) has become a primary method for studying the ground state properties of organic molecules due to its balance of accuracy and computational cost. For molecules similar to this compound, such as other small esters and allyl compounds, DFT calculations are routinely used to determine stable conformations and their relative energies.

The conformational landscape of this compound is primarily defined by the rotation around the C-O and C-C single bonds of the allyl group. Computational studies on analogous molecules like allyl ethyl ether, using DFT methods such as B3LYP with dispersion corrections (B3LYP-D3(BJ)) and a suitable basis set (e.g., aug-cc-pVTZ), have identified multiple stable conformers. nih.gov By analogy, this compound is expected to have several low-energy conformers. The relative energies of these conformers are influenced by a combination of steric hindrance and subtle electronic effects like hyperconjugation.

For a closely related molecule, methyl cyanoformate, DFT calculations have been employed to explore its conformational space. These studies indicate a significant energy difference between the s-trans and s-cis conformers, with the s-trans form being more stable. aip.org

Table 5.1: Calculated Conformational Energies of Analogous Allyl and Cyanoformate Compounds

Compound Method/Basis Set Conformer Relative Energy (kcal/mol)
Methyl Cyanoformate MP2/6-31G* s-trans 0.00
s-cis 6.76
Allyl Ethyl Ether B3LYP-D3(BJ)/aug-cc-pVTZ Conformer I 0.00
Conformer II 0.29

Note: Data presented for analogous compounds to infer properties of this compound.

Ab initio (from first principles) quantum chemical methods provide a rigorous approach to studying molecular properties without empirical parameters. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy.

For methyl cyanoformate, ab initio calculations at the Hartree-Fock level with 3-21G and 6-31G* basis sets, as well as MP2/6-31G* calculations, have been performed to optimize the structure of the s-trans conformer. aip.org These calculations also estimated the barrier to interconversion between the s-trans and s-cis forms to be approximately 11.59 kcal/mol, with the s-trans conformer being more stable by 6.76 kcal/mol. aip.org Furthermore, high-level explicitly correlated coupled cluster methods have been used to explore the far-infrared region of methyl cyanoformate, providing accurate rotational constants and potential energy barriers. rsc.org

Studies on allyl amine, another molecule with a flexible allyl group, have shown that satisfactory predictions of conformer energetics require theoretical methods that include electron correlation effects and large basis sets, such as MP2 and CCSD(T). nih.gov This highlights the importance of using high-level ab initio methods for obtaining accurate energetic data for conformationally flexible molecules like this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For cyano-substituted molecules, the presence of the electron-withdrawing cyano group generally leads to a lowering of both the HOMO and LUMO energy levels. eujournal.org In this compound, the HOMO is expected to be localized on the C=C double bond of the allyl group and the oxygen atoms of the ester, which are the primary sites for electrophilic attack. The LUMO is likely to be centered on the carbonyl carbon and the cyano group, representing the sites susceptible to nucleophilic attack.

The charge distribution within the molecule can be visualized using an electrostatic potential (ESP) map. In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (blue) are electron-poor. For this compound, the ESP map would show a negative potential around the carbonyl oxygen and the nitrogen of the cyano group, and a positive potential around the carbonyl carbon and the hydrogen atoms.

Table 5.2: Representative Frontier Orbital Energies for a Cyano-substituted Pyran-3-carboxylate

Orbital Energy (eV)
HOMO -6.953
LUMO -2.315

Note: Data for ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate calculated at the B3LYP/6-311G(d,p) level, presented as a representative example of a molecule containing a cyano and an ester group. materialsciencejournal.orgresearchgate.net

Elucidation of Reaction Mechanisms and Reaction Pathways

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and transition states.

A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of the reaction. Computational methods can locate and characterize these fleeting structures. For reactions involving cyanoformate esters, such as their reaction with nucleophiles, DFT calculations can be used to model the reaction pathway.

For instance, in the asymmetric cyanation of activated olefins using ethyl cyanoformate, DFT calculations at the B3LYP-D3(BJ)/6-31G**(SMD, toluene) level were used to investigate the reaction mechanism. The study revealed that the release of the cyanide source from ethyl cyanoformate and its subsequent addition to the olefin proceeds through specific transition states with calculated free energy barriers. mdpi.com In one proposed non-catalytic pathway for the reaction of ethyl cyanoformate with isopropanol, the activation energy for the transfer of a hydrogen atom was calculated to be around 55-56 kcal/mol. mdpi.com

Such computational approaches allow for the comparison of different possible reaction pathways, helping to identify the most favorable one based on the calculated energy barriers.

Computational methods can provide valuable kinetic and thermodynamic data for chemical reactions. By calculating the Gibbs free energies of reactants, transition states, and products, it is possible to determine the reaction's spontaneity (thermodynamics) and rate (kinetics).

The thermal decomposition of ethyl cyanoformate has been studied experimentally, revealing two parallel reaction pathways: an olefin-forming elimination and an internal substitution with the loss of carbon dioxide. rsc.org The activation energy for the homogeneous molecular elimination to form ethylene, hydrogen cyanide, and carbon dioxide was experimentally determined to be 42.6 kcal/mol. rsc.org Computational modeling of such thermal decompositions can provide a deeper understanding of the underlying mechanisms and energy profiles.

Conformational Analysis and Intermolecular Interactions

No specific research data on the conformational analysis or intermolecular interactions of this compound is available in the public domain. Such an analysis would typically involve quantum chemical calculations to identify stable conformers, rotational barriers, and potential energy surfaces. Investigation of its intermolecular interactions would explore how the molecule interacts with itself and other molecules, likely involving studies into hydrogen bonding, van der Waals forces, and the role of the cyano and ester functional groups. nih.govmdpi.com

Prediction and Validation of Spectroscopic Data

There are no available studies that predict or validate the spectroscopic data (e.g., NMR, IR, Raman) of this compound through computational methods. This process would generally involve using theoretical models, such as Density Functional Theory (DFT), to calculate spectroscopic parameters and comparing them against experimental spectra for validation.

Polymerization Science and Polymer Analogous Transformations

Polymerization Mechanisms of Carbonocyanidic acid, 2-propenyl ester and Related Allyl Monomers

The polymerization of allyl cyanoacrylate can proceed through several mechanisms, each offering distinct advantages and challenges in controlling the polymer structure and properties.

Anionic Polymerization Pathways

Anionic polymerization is a common method for cyanoacrylates due to the electron-withdrawing nature of the cyano and ester groups, which makes the vinyl group susceptible to nucleophilic attack. researchgate.net Weak bases, including water, can initiate this rapid polymerization. researchgate.net

Recent advancements have demonstrated that a hydrogenated frustrated Lewis pair (FLP), such as [TMPH+][HB(C6F5)3–], can promote a controlled living anionic polymerization of cyanoacrylates. nih.gov This method offers a significant reduction in the polymerization rate, which is typically uncontrollably fast in conventional anionic systems. The control is achieved by the stabilization of the propagating anionic chain end by the boron component of the FLP, which acts as a capping agent. nih.gov This controlled process allows for the sequential addition of monomers, enabling the synthesis of well-defined homopolymers and, for the first time, block copolymers of cyanoacrylates with controlled block sequences. nih.gov

The mechanism involves a hydride-initiated polymerization where the growing polymer chain is mediated by a boron end-capping. nih.gov This is supported by MALDI-TOF MS analysis which detected the initiator fragment attached to the polymer chain and the dimer linked to the boron atom. nih.gov The ability to control the polymerization of cyanoacrylates opens up possibilities for designing advanced materials with precise architectures.

Coordination Polymerization Approaches

Coordination polymerization of polar vinyl monomers like allyl cyanoacrylate presents a challenge because the Lewis basic polar groups (cyano and carbonyl) can coordinate to the Lewis acidic metal center of the catalyst, potentially leading to catalyst poisoning. rsc.org However, significant progress has been made in developing catalyst systems that are tolerant to polar functionalities.

For instance, certain rare-earth-metal complexes have been successfully employed for the coordination polymerization of polar vinyl heteroaromatic monomers. rsc.org More relevant to the acrylate (B77674) family, specific ansa-metallocene catalyst systems have been shown to be highly effective for the coordination polymerization of methyl methacrylate (B99206) (MMA). acs.org One particularly successful catalyst, derived from [Ph2C(Cp)(2,7-tBu2-Flu)]Zr[OC(OiPr)=CMe2]2 activated with [Ph3C][B(C6F5)4], exhibited high activity, efficiency, and syndiotacticity (94% rr) in the polymerization of MMA at room temperature. acs.org This catalyst-site-controlled mechanism allows for precise control over the polymer's stereochemistry. acs.org While not specifically demonstrated for allyl cyanoacrylate, these findings suggest that with appropriate catalyst design, coordination polymerization could be a viable route to produce stereoregular poly(allyl cyanoacrylate).

Free Radical Polymerization Considerations (e.g., for allyl-CA analogs)

Free radical polymerization of allyl monomers, such as allyl ethers, can be challenging due to the high electron density of the double bond. semanticscholar.orgresearchgate.net A proposed alternative to the conventional free-radical addition mechanism is a radical-mediated cyclization (RMC) reaction. semanticscholar.orgresearchgate.net This process is initiated by the abstraction of an allylic hydrogen atom, generating a resonance-stabilized allyl radical. semanticscholar.orgresearchgate.net This radical then reacts with the double bond of another monomer to form a five-membered ring radical, which subsequently propagates by abstracting a hydrogen atom from a third monomer molecule. semanticscholar.orgresearchgate.net

For allyl cyanoacrylate, the situation is more complex due to the presence of the electron-deficient acrylic double bond, which is highly susceptible to radical attack. However, the pendant allyl group introduces the possibility of chain transfer reactions, which can lead to branching or cross-linking, especially at higher temperatures. The interplay between the polymerization of the acrylic double bond and the reactions of the allyl side chain is a key consideration in the free radical polymerization of this monomer.

Control of Polymer Tacticity and Microstructure

The stereochemistry, or tacticity, of the polymer backbone significantly influences its physical and chemical properties. While stereocontrol is well-established in ionic and coordination polymerization, achieving it in radical polymerization is more challenging. chimia.chresearchgate.netchimia.ch

For radical polymerization of monomers like methacrylates, several strategies have been developed to influence tacticity:

Solvent Effects: The use of fluoroalcohols as solvents can remarkably affect the stereoregularity of the polymerization of vinyl esters and methacrylates, leading to polymers with varying tacticities. nih.gov The steric repulsion between the incoming monomer and the chain-end monomeric unit, which is bound by the solvent through hydrogen bonding, is crucial for this stereochemical control. nih.gov

Lewis Acid Catalysis: Lewis acids, such as lanthanide trifluoromethanesulfonates, can be effective in controlling the stereochemistry of radical polymerization of methacrylates. nih.gov

High Electric Fields: Recent studies have shown that applying a high external electric field can induce stereospecific radical polymerization. For example, isotactic-rich poly(methyl methacrylate) was synthesized in the presence of a high electric field, whereas a syndiotactic-rich polymer was formed in its absence. chimia.ch

In the context of anionic polymerization, as seen with allyl acrylate, low-temperature initiation with organolithium compounds can lead to the formation of highly isotactic products. rsc.org For cyanoacrylates, the controlled living anionic polymerization using frustrated Lewis pairs also opens up possibilities for influencing the microstructure of the resulting polymers. nih.gov

Post-Polymerization Modifications of Allylic Functionalities

The presence of the pendant allyl group in poly(allyl cyanoacrylate) provides a versatile handle for post-polymerization modification, allowing for the introduction of various functionalities.

Thiol-Ene Click Reactions

The thiol-ene reaction is a highly efficient and versatile "click" reaction that is widely used for the modification of polymers containing alkene functionalities. rsc.orgbohrium.comnih.gov This reaction can be initiated either by radicals (often photochemically) or by nucleophiles/bases. rsc.org

An elegant approach for the rapid post-functionalization of polymers with allyl groups, such as poly(allyl methacrylate), involves a visible light photocatalytic thiol-ene reaction. acs.org This method can be performed under aerobic conditions using a photoredox catalyst like Ru(bpy)3Cl2 and a redox mediator. acs.org This reaction proceeds smoothly and can achieve high conversions of the allyl groups in a short period. acs.org The progress of the reaction can be monitored by observing the disappearance of the allyl proton signals and the appearance of new signals corresponding to the thioether linkage in the 1H NMR spectrum. acs.org

This methodology allows for the attachment of a wide range of thiol-containing molecules to the polymer backbone, thereby introducing new functionalities and tailoring the polymer's properties for specific applications. acs.orgscience.gov

Below is a table summarizing the polymerization methods and post-polymerization modifications discussed:

Polymerization/Modification Key Features Monomer/Polymer System References
Anionic Polymerization Controlled/living polymerization using Frustrated Lewis Pairs (FLPs). Allows for block copolymer synthesis.Cyanoacrylates nih.gov
Coordination Polymerization Potential for high stereocontrol (syndiotacticity) using specific metallocene catalysts. Challenging due to polar group interference.Methyl Methacrylate (analog) acs.org
Free Radical Polymerization Can be complicated by chain transfer involving the allyl group. A radical-mediated cyclization mechanism is proposed for some allyl monomers.Allyl Ethers (analog) semanticscholar.orgresearchgate.net
Tacticity Control (Radical) Influenced by solvents (fluoroalcohols), Lewis acids, and external electric fields.Methacrylates, Vinyl Esters chimia.chnih.gov
Thiol-Ene Click Reaction Efficient post-polymerization modification of allyl groups. Can be photocatalyzed by visible light under aerobic conditions.Poly(allyl methacrylate) acs.org

Epoxidation Reactions

The conversion of the allyl double bonds in poly(allyl cyanoformate) to epoxide groups is a significant polymer analogous transformation. This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like OXONE. nih.gov The resulting epoxide rings are highly reactive intermediates that can be opened by various nucleophiles, allowing for the introduction of a diverse array of functional moieties.

The extent of epoxidation can be controlled by adjusting the reaction conditions, such as the stoichiometry of the oxidizing agent and the reaction time. This allows for the synthesis of polymers with a tunable density of epoxide groups. The success of the epoxidation can be monitored by spectroscopic methods, such as ¹H-NMR, by observing the disappearance of the signals corresponding to the allylic protons and the appearance of new signals for the epoxide protons. nih.gov

Table 1: Representative Epoxidation Reactions on Allyl-Functionalized Polymers

Oxidizing Agent Solvent Reaction Time (hours) Conversion (%) Reference
m-CPBA Methylene (B1212753) Chloride 48 23 nih.gov

Note: This data is representative of epoxidation reactions on allyl-containing polymers and is intended to be illustrative for poly(allyl cyanoformate).

Halogenation (e.g., Bromination)

Halogenation, particularly bromination, of the pendant allyl groups on the poly(allyl cyanoformate) backbone is another important polymer analogous reaction. This transformation introduces bromine atoms onto the polymer chain, which can serve as reactive handles for subsequent nucleophilic substitution reactions or as sites for crosslinking. Bromination can be achieved using reagents such as molecular bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. youtube.com

The addition of bromine across the double bond of the allyl group leads to a di-brominated repeating unit. The reaction conditions can be tailored to control the degree of bromination along the polymer chain. The introduction of bromine atoms can significantly alter the polymer's properties, including its refractive index, flame retardancy, and reactivity. google.com

Table 2: Illustrative Bromination of Allyl-Containing Polymers

Brominating Agent Solvent Reaction Conditions Functional Group Introduced Reference
Bromine Carbon Tetrachloride Room Temperature Vicinal Dibromide nih.gov

Note: This data is illustrative of bromination reactions on polymers with allyl groups and serves as a general representation for poly(allyl cyanoformate).

Synthesis of Functionalized Copolymers and Advanced Polymer Architectures

This compound can be copolymerized with a variety of other monomers to synthesize functionalized copolymers with tailored properties. The choice of comonomer allows for the control of the resulting copolymer's characteristics, such as its solubility, thermal properties, and mechanical strength. The incorporation of allyl cyanoformate units into the copolymer provides pendant reactive sites for post-polymerization modification, leading to the creation of advanced polymer architectures. nih.govnih.gov

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can be employed to synthesize well-defined copolymers with controlled molecular weights and low polydispersity. nih.gov This level of control is crucial for the development of materials for high-performance applications.

The functionalization of these copolymers can be achieved through the same polymer analogous reactions described previously, such as epoxidation and halogenation, followed by reactions with various nucleophiles or other reagents. This approach allows for the synthesis of graft copolymers, block copolymers, and other complex architectures. For instance, the pendant allyl groups can be utilized in thiol-ene "click" reactions to attach a wide range of molecules, including biomolecules, to the polymer backbone. nih.govnih.gov This versatility makes copolymers of this compound promising candidates for applications in drug delivery, tissue engineering, and advanced coatings. tuwien.at

Table 3: Chemical Compounds Mentioned

Compound Name Synonym(s)
This compound Allyl cyanoformate
meta-chloroperoxybenzoic acid m-CPBA
OXONE Potassium peroxymonosulfate
N-bromosuccinimide NBS

Applications of Carbonocyanidic Acid, 2 Propenyl Ester in Advanced Materials and Synthetic Reagents

Role as a Synthetic Reagent in Organic Transformations

In the realm of organic synthesis, allyl cyanoformate serves as a versatile building block, enabling the creation of complex molecules and the introduction of essential nitrogen-containing functionalities.

The dual reactivity of allyl cyanoformate allows it to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The allyl group, a three-carbon unsaturated substituent, is particularly useful in cycloaddition reactions for the synthesis of cyclic compounds. wikipedia.org Allylic cations can act as 2π electron dienophiles in [4+3] cycloaddition reactions with 1,3-dienes, providing a direct route to seven-membered ring systems. organicreactions.orgrsc.org Furthermore, the allyl moiety can participate in [3+2] cycloadditions to construct five-membered carbo- and heterocycles. nih.gov

The cyanoformate moiety also contributes to its utility. Reagents like methyl cyanoformate are effective for the C-acylation of enolates to produce β-keto esters, which are key intermediates in the synthesis of numerous complex natural products. acs.org This bifunctionality makes allyl cyanoformate a potent tool for synthetic chemists aiming to build molecular complexity.

Table 1: Synthetic Reactions for Building Molecular Architectures
Reaction TypeRole of Allyl GroupResulting Structure
[4+3] CycloadditionActs as a 2π component (dienophile) with a diene. organicreactions.orgrsc.orgSeven-membered carbocyclic ring.
[3+2] CycloadditionActs as a 2π component with a 3-atom dipole. nih.govFive-membered heterocyclic or carbocyclic ring.
Tsuji-Trost ReactionForms a π-allyl palladium complex that reacts with nucleophiles. wikipedia.orgAllylation of a nucleophile.
Ene ReactionActs as the "ene" component, reacting with an "enophile". wikipedia.orgFormation of a new C-C bond and migration of the double bond.

A significant application of allyl cyanoformate's chemical relatives is in the synthesis of nitrogenous compounds. The closely related allyl cyanates undergo a facile and stereospecific wikipedia.orgwikipedia.org-sigmatropic rearrangement to form allyl isocyanates, often at or below room temperature. orgsyn.orgresearchgate.net This reaction, known as the allyl cyanate-to-isocyanate rearrangement, is a powerful method for the stereocontrolled formation of allylic C-N bonds. researchgate.netnih.gov The resulting allyl isocyanate is a highly valuable synthetic intermediate.

Isocyanates are precursors to a wide range of nitrogen-containing functional groups. They react readily with:

Alcohols to form carbamates.

Amines to form ureas.

Water to hydrolyze, ultimately yielding primary amines after decarboxylation of an intermediate carbamic acid. orgsyn.org

This transformation provides a robust pathway from allyl alcohols (the precursor to allyl cyanoformate) to various allylamine (B125299) derivatives. orgsyn.orgresearchgate.net The related and more common reagent, allyl chloroformate, is widely used to install the allyloxycarbonyl (Alloc) protecting group on amines, further highlighting the utility of the allyl-oxygen-carbonyl scaffold in the synthesis of nitrogen-containing molecules like peptides. nbinno.comtotal-synthesis.com

Utilization in Polymer and Materials Science

The presence of a polymerizable allyl double bond allows Carbonocyanidic acid, 2-propenyl ester to be incorporated into polymer chains, opening avenues for the creation of functional materials, crosslinked networks, and conceptually, stimuli-responsive systems.

The direct polymerization of allyl monomers via free-radical methods is often challenging. The reaction tends to be slow and typically yields oligomers or polymers with low molecular weights. researchgate.net This is attributed to a "degradative chain transfer" mechanism, where a radical abstracts a hydrogen atom from the allylic position, forming a stable allyl radical that is slow to reinitiate polymerization. wikipedia.orgresearchgate.net

Despite this, allyl-containing monomers are highly valuable in copolymerization reactions with more reactive monomers (e.g., acrylates, styrenes). This approach is used to incorporate a controlled number of pendant allyl groups along a polymer backbone. These pendant groups serve as versatile handles for post-polymerization modification, allowing for the creation of functional polymers. bohrium.comnih.govmdpi.comresearchgate.net The reactivity of the allyl double bond allows for a variety of chemical transformations, most notably the highly efficient thiol-ene "click" reaction, which can be used to attach a wide array of functional molecules. nih.govnih.gov

Table 2: Post-Polymerization Modification of Allyl-Functional Polymers
ReactionReagentsFunctionality IntroducedKey Features
Thiol-ene ReactionThiols (R-SH), Photo/Thermal InitiatorThioethers with diverse 'R' groups (e.g., acids, alcohols, fluorescent tags). nih.govHigh efficiency, "click chemistry" characteristics.
EpoxidationPeroxy acids (e.g., m-CPBA)Epoxide (oxirane) rings. nih.govEpoxides are reactive handles for further functionalization.
BrominationBromine (Br₂)Vicinal dibromides. nih.govAllows for subsequent elimination or substitution reactions.
DihydroxylationOsmium tetroxide (OsO₄) or Potassium permanganate (B83412) (KMnO₄)Diols (vicinal dihydroxy groups).Increases hydrophilicity and provides sites for further reaction.

The pendant allyl groups introduced into polymer chains are effective sites for crosslinking. google.com Crosslinking is the process of forming covalent bonds between polymer chains to create a three-dimensional network. arcorepoxy.com This network structure transforms thermoplastic materials into thermosets, which exhibit enhanced mechanical strength, thermal stability, and solvent resistance. The crosslinking of allyl groups is typically achieved through free-radical reactions, initiated by heat or radiation (UV or electron beam). nih.govgoogle.com Polyfunctional monomers containing two or more allyl groups are particularly effective as crosslinking agents, as they can link multiple polymer chains together. researchgate.net The incorporation of a monomer like allyl cyanoformate into a polymer formulation can thus provide a means to produce a crosslinked polymer network upon curing.

Stimuli-responsive, or "smart," materials are polymers that undergo a significant change in their properties in response to an external trigger, such as pH, temperature, or light. escholarship.org While allyl cyanoformate is not inherently stimuli-responsive, its allyl group serves as a strategic functional handle that can be chemically converted into a responsive moiety. researchgate.net This conceptual application relies on the post-polymerization modification techniques described previously.

For example, the allyl double bond can be converted into an epoxide. The resulting epoxide ring can be designed to hydrolyze and open under acidic conditions, leading to a change in polymer polarity and potentially triggering the release of an encapsulated substance. This would confer pH-responsiveness to the material. Similarly, the allyl group could be functionalized with other groups known to be responsive to specific stimuli, making it a versatile precursor for advanced smart materials.

Table 3: Conceptual Pathways to Stimuli-Responsive Materials via Allyl Group Modification
StimulusChemical Modification of Allyl GroupResulting Responsive GroupMechanism of Response
pH (Acidic)Epoxidation followed by reaction with a diol to form a ketal/acetal.Acid-labile ketal/acetal linkage.Cleavage of the linkage in an acidic environment, altering polymer structure.
RedoxThiol-ene reaction with a thiol containing a disulfide bond.Disulfide bond (-S-S-).Cleavage of the disulfide bond in a reducing environment (e.g., glutathione).
LightThiol-ene reaction with a thiol containing a photolabile group (e.g., o-nitrobenzyl). nih.govPhotocleavable protecting group.Cleavage of the bond upon irradiation with light of a specific wavelength.
TemperatureModification to attach a thermo-responsive polymer chain like Poly(N-isopropylacrylamide) (PNIPAM).PNIPAM side chains.Polymer undergoes a phase transition at its Lower Critical Solution Temperature (LCST).

Potential in Catalytic Processes through Metal Coordination

While direct, widespread catalytic applications of this compound itself are not extensively documented in publicly available research, its chemical structure, specifically the presence of the 2-propenyl (allyl) group, suggests significant potential for its use in catalytic processes, particularly through metal coordination. The allyl moiety is a well-established and highly versatile ligand in the field of organometallic chemistry and transition-metal catalysis. wikipedia.orgresearchgate.net

The allyl group can coordinate to transition metals in two primary modes: a monohapto (η¹) form, where it acts as a 1-electron donor similar to a methyl group, and a trihapto (η³) form, where it functions as a 3-electron donor. libretexts.org This versatility allows it to participate in a wide array of chemical transformations. Transition-metal allyl complexes are pivotal intermediates in numerous catalytic cycles. wikipedia.orgalchetron.com

The formation of such catalytically active species often involves the oxidative addition of an allylic substrate, like this compound, to a low-valent metal center. ilpi.com In this process, the metal inserts itself into a carbon-leaving group bond, creating a new metal-allyl complex. The cyanoformate group in this compound could potentially serve as a leaving group in such a reaction, facilitating the formation of a (η³-allyl)metal intermediate that is primed for subsequent reactions.

Palladium-catalyzed reactions, in particular, highlight the synthetic power of allyl intermediates. These reactions are cornerstones of modern organic synthesis, enabling the formation of complex molecules with high degrees of selectivity. nih.gov For instance, palladium-catalyzed allylation reactions are used to form new carbon-carbon and carbon-heteroatom bonds. Research into the dearomative allylation of aromatic cyanohydrins using allyl borates and allyl stannanes under palladium catalysis demonstrates the ability to create complex alicyclic systems. chemrxiv.orgchemrxiv.orgnih.gov These processes are thought to proceed via an allyl-palladium intermediate. chemrxiv.org

The potential utility of this compound in this context would be as an allylating agent. Upon coordination to a metal catalyst like palladium, it could generate a reactive electrophilic allyl species. This intermediate could then be attacked by a wide range of nucleophiles, leading to the formation of new, functionalized molecules. This type of transformation, known as the Tsuji-Trost reaction, is a powerful tool for constructing molecular complexity. researchgate.net

The table below summarizes various palladium-catalyzed reactions where an allyl-metal complex is a key intermediate, illustrating the types of catalytic processes in which a compound like this compound could potentially participate.

Reaction Type Catalyst System (Example) Allyl Source (Example) Nucleophile/Substrate Product Type
Dearomative AllylationPalladium and TriarylphosphineAllyl borates, Allyl stannanesAromatic CyanohydrinsDearomatized Alicyclic Molecules
Allylic AminationPd/(Rax,S,S)-L11Allylic CarbonatesPrimary Alkyl Aminesα,α-disubstituted N-alkyl/aryl allyl amines
Allylic SulfonylationPd/L18Allyl CarbonatesSodium Sulfinatesα,α-disubstituted Allylic Sulfones
para-Selective AllylationPd/PMe₃Allyl Acetates1-(Cyanomethyl)arenespara-Allylated Arenes

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes

The pursuit of more efficient, sustainable, and atom-economical synthetic methods is a constant endeavor in chemical research. For Carbonocyanidic acid, 2-propenyl ester, and other cyanate esters, several promising new routes are being investigated.

One notable area of development is the application of mdpi.commdpi.com-sigmatropic rearrangements, specifically the allyl cyanate/isocyanate rearrangement. This reaction allows for the stereospecific conversion of allylic alcohols into allylic isocyanates via an allyl cyanate intermediate. acs.orgnih.gov This method is particularly attractive as it often proceeds under mild, metal-free conditions with a high degree of stereocontrol. acs.org The process involves the dehydration of an allyl carbamate to form the allyl cyanate, which then spontaneously rearranges. acs.org This approach offers a novel pathway to derivatives of this compound and related structures, which are valuable in the synthesis of complex nitrogen-containing molecules, including natural products. nih.gov

Another significant trend is the development of synthetic routes utilizing bio-based starting materials. Research into the synthesis of cyanate esters from bio-phenols, such as those derived from lignin or cardanol, is gaining traction. This approach aligns with the principles of green chemistry by utilizing renewable feedstocks to produce valuable chemical intermediates.

Exploration of Advanced Catalytic Systems for Specific Transformations

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of chemical reactions. For the synthesis and transformation of this compound, several catalytic systems are being explored.

Organometallic and Lewis Acid Catalysis: The synthesis of related allyl cyanides has been shown to be effectively catalyzed by Lewis acids such as zinc chloride, nickel chloride, and palladium chloride. google.com These catalysts can facilitate the reaction of allyl halides with cyanide sources under aqueous conditions, minimizing side reactions and simplifying purification. google.com The application of organometallic catalysts, including palladium complexes, is also well-established for various transformations involving allylic compounds, such as allylic alkylation. acs.org Further research into novel organometallic and Lewis acid catalysts could lead to more efficient and selective syntheses of this compound.

Phase-Transfer Catalysis (PTC): PTC is a powerful technique for carrying out reactions between reactants in immiscible phases. This methodology has been successfully applied to a wide range of organic syntheses, including esterifications and alkylations. organic-chemistry.org The use of phase-transfer catalysts can offer several advantages, such as milder reaction conditions, increased yields, and the use of less hazardous solvents. organic-chemistry.org Exploring advanced phase-transfer catalytic systems could provide a more sustainable and efficient manufacturing process for this compound.

Below is a table summarizing potential catalytic systems for the synthesis and transformation of this compound.

Catalytic SystemPotential ApplicationAdvantages
Lewis Acids (e.g., ZnCl₂, NiCl₂, PdCl₂)Synthesis from allyl halides and cyanide sourcesHigh purity, minimal side reactions, aqueous conditions
Organometallic Catalysts (e.g., Palladium complexes)Allylic substitution and coupling reactionsHigh selectivity, mild reaction conditions
Phase-Transfer Catalysts (e.g., Quaternary ammonium (B1175870) salts)Synthesis from allyl halides and cyanide saltsMilder conditions, increased yields, greener solvents

Integration of Machine Learning and Artificial Intelligence in Compound Design and Reaction Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemistry by enabling rapid prediction of reaction outcomes and the design of novel molecules with desired properties. While specific applications to this compound are still emerging, the general principles of AI in chemical synthesis are highly relevant.

Bio-inspired Synthetic Approaches and Biocatalysis

Drawing inspiration from nature offers a promising avenue for developing sustainable and efficient chemical syntheses.

Bio-inspired Synthesis: The use of renewable, bio-based feedstocks is a key aspect of bio-inspired synthesis. As previously mentioned, the synthesis of cyanate esters from bio-phenols is an active area of research. This approach not only reduces reliance on fossil fuels but can also lead to novel structures with unique properties.

Biocatalysis: The use of enzymes as catalysts in organic synthesis, or biocatalysis, offers numerous advantages, including high selectivity, mild reaction conditions, and environmental benignity. For the synthesis of this compound, several classes of enzymes could be explored.

Lipases: These enzymes are well-known for their ability to catalyze esterification reactions. The chemo- and enantioselective esterification of allylic alcohols catalyzed by lipases, such as Candida antarctica lipase B (CALB), has been demonstrated. nih.govnih.gov This suggests the potential for lipase-catalyzed synthesis of this compound from allyl alcohol and a suitable cyanating agent.

Nitrilases: These enzymes catalyze the hydrolysis of nitriles to carboxylic acids and ammonia. openbiotechnologyjournal.comcreative-enzymes.comnih.gov While this is the reverse of the formation of the cyanate group, understanding the mechanism of these enzymes could provide insights into developing biocatalytic methods for cyanation.

The table below outlines potential biocatalytic approaches for the synthesis of this compound.

Enzyme ClassPotential ReactionAdvantages
Lipases Esterification of allyl alcoholHigh selectivity, mild conditions, green chemistry
Nitrilases Reverse hydrolysis (cyanation)Potential for direct C-O-CN bond formation

Expanding Applications in Specialized Chemical Fields (e.g., Fine Chemical Synthesis)

While cyanate esters are well-known for their use in high-performance polymers and composites, the unique reactivity of this compound opens up possibilities for its application in fine chemical synthesis.

The allyl cyanate/isocyanate rearrangement provides a powerful tool for the stereoselective synthesis of complex molecules. The resulting isocyanate is a versatile intermediate that can be trapped with various nucleophiles to introduce nitrogen-containing functional groups with high stereospecificity. This methodology has been successfully applied to the synthesis of α-methylphenylalanine, demonstrating its utility in constructing quaternary stereocenters with a nitrogen substituent. nih.gov This highlights the potential of this compound as a key building block in the synthesis of pharmaceuticals and other biologically active compounds.

Furthermore, related compounds such as allyl cyanoacetate are used in organic synthesis. The reactivity of the cyano group and the ester functionality in this compound could be harnessed for various carbon-carbon and carbon-heteroatom bond-forming reactions, making it a valuable reagent for synthetic chemists.

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